Navocaftor

Description

Properties

IUPAC Name |

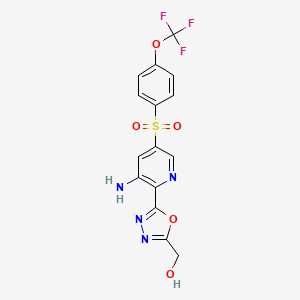

[5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridin-2-yl]-1,3,4-oxadiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O5S/c16-15(17,18)27-8-1-3-9(4-2-8)28(24,25)10-5-11(19)13(20-6-10)14-22-21-12(7-23)26-14/h1-6,23H,7,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXOLLSAICIZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(N=C2)C3=NN=C(O3)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2159103-66-7 | |

| Record name | Navocaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2159103667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAVOCAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F2XU189O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navocaftor (formerly GLPG-3067) is an investigational small molecule CFTR potentiator that has been the subject of a dynamic development timeline. This technical guide provides a comprehensive overview of the discovery and clinical development of this compound, including its mechanism of action, a summary of its clinical trial progression, and details of its transition between pharmaceutical developers.

Mechanism of Action: A CFTR Potentiator

This compound is designed as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with cystic fibrosis, mutations in the CFTR gene can lead to a dysfunctional protein that is either present at the cell surface but does not open and close properly (gating mutations) or is present in reduced numbers. Potentiators are a class of drugs that bind to the CFTR protein at the cell surface and increase the probability that the channel is open, thereby allowing for increased transport of chloride ions. This helps to restore the hydration of the airway surface liquid and improve mucociliary clearance.

The following diagram illustrates the simplified signaling pathway leading to CFTR activation, which is the target of potentiators like this compound.

Discovery and Preclinical Development

This compound was originally discovered and developed by Galapagos NV as part of a broader collaboration with AbbVie aimed at creating a triple-combination therapy for cystic fibrosis. While specific preclinical data such as in vitro potency (e.g., EC50) in various cell-based assays have not been extensively published in peer-reviewed literature, it is understood that GLPG-3067 demonstrated promising activity as a CFTR potentiator in preclinical models, leading to its advancement into clinical trials.

The typical preclinical workflow for a CFTR modulator would involve a series of in vitro and ex vivo experiments to characterize its efficacy and safety.

Key Experimental Protocols

While specific, detailed protocols for this compound's preclinical evaluation are proprietary, the following outlines the general methodology for a key assay used in CFTR modulator discovery.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

-

Objective: To measure the net ion transport across a monolayer of primary human bronchial epithelial (HBE) cells, providing a direct assessment of CFTR function.

-

Methodology:

-

Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports until a confluent and differentiated monolayer is formed.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the cell monolayer. Each side is bathed in a physiological salt solution.

-

Measurement of Short-Circuit Current (Isc): The potential difference across the monolayer is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is measured. The Isc is a direct measure of net ion transport.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.

-

Forskolin is added to increase intracellular cAMP and activate PKA, thereby stimulating CFTR-mediated chloride secretion.

-

The test compound (e.g., this compound) is added to assess its potentiating effect on the forskolin-stimulated Isc.

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.

-

-

-

Data Analysis: The change in Isc following the addition of the potentiator is calculated to determine its efficacy. Dose-response curves can be generated to determine the EC50.

Clinical Development Timeline

The clinical development of this compound has been marked by a series of phase transitions and a change in sponsorship.

Phase 1 Clinical Trials

Two key Phase 1 studies were initiated by Galapagos to evaluate the safety, tolerability, and pharmacokinetics of this compound.

-

NCT03128606: A study in healthy volunteers initiated in March 2017. This trial assessed single and multiple ascending doses of this compound. While a final report with detailed quantitative data is not publicly available, the successful completion of this study supported the progression of this compound into studies involving individuals with cystic fibrosis.

-

NCT03589313: An open-label study in adult male subjects with cystic fibrosis initiated in February 2018. This study evaluated the pharmacokinetics of a single oral dose of this compound in the fed state. Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life from this study have not been publicly disclosed.

Table 1: Summary of this compound Phase 1 Clinical Trials

| Parameter | NCT03128606 | NCT03589313 |

| Study Title | A Study in Healthy Volunteers to Assess the Safety, Tolerability, and Pharmacokinetics of GLPG3067 | Evaluation of the Pharmacokinetics, Safety and Tolerability of a Single Dose of GLPG3067 in Male Subjects With Cystic Fibrosis |

| Status | Completed | Completed |

| Primary Objective | To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of GLPG3067. | To evaluate the pharmacokinetic profile of a single oral dose of GLPG3067 in adult male subjects with CF in a fed state. |

| Population | Healthy Volunteers | Adult males with Cystic Fibrosis |

| Results | Data not publicly available. | Data not publicly available. |

Phase 2 Clinical Trial and Discontinuation by AbbVie

Following AbbVie's assumption of full development control in October 2018, this compound was advanced into a Phase 2 clinical trial as part of a combination therapy regimen.

-

NCT04853368: This Phase 2 study, initiated in September 2021, was designed to evaluate the safety and efficacy of this compound in combination with the corrector galicaftor (ABBV-2222) and other investigational compounds (ABBV-119 or ABBV-576) in adults with cystic fibrosis homozygous or heterozygous for the F508del mutation.

In June 2023, AbbVie announced the termination of this Phase 2 trial.[1] The decision was based on a review of the benefit-risk profile of the combination regimens. Specific quantitative efficacy and safety data that led to this decision have not been released publicly.

Table 2: Summary of this compound Phase 2 Clinical Trial

| Parameter | NCT04853368 |

| Study Title | A Phase 2 Study of Galicaftor/Navocaftor/ABBV-119 or Galicaftor/Navocaftor/ABBV-576 Combination Therapies in Subjects With Cystic Fibrosis Who Are Homozygous or Heterozygous for the F508del Mutation |

| Status | Terminated |

| Primary Objective | To evaluate the safety and efficacy of the combination therapies. |

| Population | Adults with Cystic Fibrosis with at least one F508del mutation |

| Results | The study was terminated due to the benefit-risk profile. Specific data are not publicly available. |

Future Development with Sionna Therapeutics

In July 2024, Sionna Therapeutics announced that it had in-licensed this compound, along with galicaftor and another corrector, from AbbVie. Sionna's strategy is to combine these acquired assets with their novel NBD1 stabilizers. Preclinical data from Sionna suggests that such dual combinations have the potential for superior efficacy compared to the current standard of care. The future development of this compound will likely involve its evaluation in new combination therapies targeting different aspects of CFTR dysfunction.

Conclusion

The development of this compound (GLPG-3067) illustrates the challenging and dynamic nature of drug development for cystic fibrosis. While its journey with Galapagos and AbbVie did not lead to regulatory approval, the potentiation mechanism of this compound remains a valuable component for potential future combination therapies. The in-licensing by Sionna Therapeutics marks a new chapter for this molecule, with the prospect of its integration into novel treatment regimens that could offer significant benefits to individuals with cystic fibrosis. Further preclinical and clinical studies by Sionna will be crucial in determining the ultimate role of this compound in the evolving landscape of CFTR modulator therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navocaftor, also known as GLPG3067, is an investigational small molecule that acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed for the treatment of cystic fibrosis (CF), this compound has been evaluated in clinical trials for its potential to restore function to mutated CFTR channels.[1][2] This technical guide provides an in-depth overview of this compound's chemical structure, a plausible synthesis pathway based on related compounds, and a summary of its preclinical and clinical evaluation.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name [5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonyl-2-pyridinyl]-1,3,4-oxadiazol-2-yl]methanol.[3] Its chemical structure is characterized by a central pyridinyl ring substituted with an amino group, a sulfonylphenyl moiety, and a 1,3,4-oxadiazole ring bearing a hydroxymethyl group.

Table 1: Chemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₁₅H₁₁F₃N₄O₅S |

| Molecular Weight | 416.3 g/mol |

| CAS Number | 2159103-66-7 |

| Topological Polar Surface Area | 150 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 5 |

Synthesis Pathway

While the specific, proprietary synthesis pathway for this compound is not publicly available in full detail, a plausible synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of analogous 1,3,4-oxadiazole and pyridinyl-sulfonyl compounds. The following proposed pathway is for illustrative purposes.

Caption: Proposed Synthesis Pathway for this compound.

Conceptual Steps:

-

Sulfenamide Formation: 3-Amino-5-bromo-2-chloropyridine could react with 4-(trifluoromethoxy)thiophenol to form a sulfenamide intermediate.

-

Oxidation: The sulfenamide would then be oxidized to the corresponding sulfonyl chloride.

-

Sulfonamide Formation: Reaction with ammonia would yield the sulfonamide.

-

Suzuki Coupling: A Suzuki or similar cross-coupling reaction with a suitably protected 2-(tributylstannyl)-1,3,4-oxadiazole derivative would form the core pyridinyl-oxadiazole structure.

-

Deprotection: Finally, removal of the protecting group on the 1,3,4-oxadiazole moiety would yield this compound.

Mechanism of Action and Preclinical Evaluation

This compound is a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein.[4] In individuals with specific CFTR mutations, the CFTR protein may be present on the cell surface but has a reduced open probability. Potentiators like this compound bind to the CFTR protein and increase the likelihood that the channel will be open, thereby improving the transport of chloride ions across the cell membrane.

The preclinical evaluation of this compound would have involved a series of in vitro and ex vivo assays to determine its efficacy and mechanism of action. Key experimental protocols for such evaluations are detailed below.

Experimental Protocols

1. Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.

-

Cell Culture: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports until a polarized monolayer is formed.

-

Assay Procedure:

-

The cell-seeded permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers.

-

Both chambers are filled with a symmetrical Ringer's solution and maintained at 37°C.

-

The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

-

To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is blocked with amiloride.

-

CFTR is then activated by adding forskolin (to increase intracellular cAMP) and a phosphodiesterase inhibitor like IBMX.

-

This compound is added to the apical chamber to assess its potentiating effect on the activated CFTR, observed as an increase in Isc.

-

Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.

-

Caption: Ussing Chamber Experimental Workflow.

2. Sweat Chloride Test

The sweat chloride test is a critical diagnostic tool for CF and is also used as a biomarker in clinical trials to assess the in vivo efficacy of CFTR modulators.

-

Principle: The test measures the concentration of chloride in sweat. Individuals with CF have elevated sweat chloride levels due to dysfunctional CFTR in the sweat ducts.

-

Procedure:

-

Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing substance, to a small area of the skin (usually the forearm).

-

Collection: Sweat is collected for 30 minutes onto a pre-weighed piece of filter paper or into a macroduct coil.

-

Analysis: The collected sweat is weighed to determine the volume, and the chloride concentration is measured using a chloridometer.

-

Table 2: Interpretation of Sweat Chloride Test Results

| Chloride Level (mmol/L) | Interpretation |

| ≤ 29 | CF is unlikely |

| 30 - 59 | CF is possible; further testing needed |

| ≥ 60 | CF is likely |

Clinical Development and Quantitative Data

This compound has been evaluated in several clinical trials, primarily in combination with other CFTR modulators. While detailed results from these trials are not fully published, press releases and clinical trial registry information provide some insights into its clinical efficacy.

Phase 2 studies of this compound in combination with the CFTR corrector galicaftor (ABBV-2222) demonstrated clinical efficacy, including improvements in the percent predicted forced expiratory volume in 1 second (ppFEV₁) and reductions in sweat chloride (SwCl) levels.

The following table summarizes the types of quantitative data collected in a Phase 2 clinical trial (NCT04853368) involving this compound, although the specific numerical results are not yet publicly available.

Table 3: Key Efficacy Endpoints from this compound Phase 2 Trial (NCT04853368)

| Outcome Measure | Description |

| Absolute Change in ppFEV₁ | Change from baseline in the percentage of the predicted forced expiratory volume in 1 second. |

| Absolute Change in Sweat Chloride (SwCl) | Change from baseline in the concentration of chloride in sweat (mmol/L). |

| Absolute Change in FVC | Change from baseline in the forced vital capacity. |

| Absolute Change in FEF₂₅₋₇₅ | Change from baseline in the forced expiratory flow at 25-75% of FVC. |

| Change in CFQ-R Respiratory Domain Score | Change from baseline in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised. |

Pharmacokinetic parameters of this compound were assessed in a Phase 1 clinical trial (NCT05530278). The key parameters evaluated are listed below.

Table 4: Pharmacokinetic Parameters Assessed for this compound (NCT05530278)

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach maximum plasma concentration. |

| t₁/₂ | Apparent terminal phase elimination half-life. |

| AUC | Area under the plasma concentration-time curve. |

Conclusion

This compound is a CFTR potentiator with a complex chemical structure that has shown promise in early-stage clinical trials for the treatment of cystic fibrosis. While its development has been discontinued by the original developer, the data generated from its preclinical and clinical evaluation contribute to the broader understanding of CFTR modulator pharmacology. Further publication of detailed synthesis protocols and quantitative clinical trial data would be valuable for the scientific community. The experimental protocols outlined in this guide provide a framework for the evaluation of future CFTR modulator candidates.

References

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells. Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in impaired ion transport, abnormal mucus production, and multi-organ pathology. Navocaftor (formerly ABBV-3067 and GLPG-3067) is a novel small molecule investigational drug classified as a CFTR potentiator. Potentiators are a class of CFTR modulators that act by increasing the channel open probability (gating) of the CFTR protein located at the cell surface. This document provides a detailed technical overview of the in vitro methodologies used to characterize the effect of this compound on CFTR function.

This compound has been investigated in Phase 2 clinical trials in combination with CFTR correctors, such as Galicaftor (ABBV-2222).[1][2][3] While specific preclinical data on this compound remains limited in publicly available literature, this guide synthesizes established in vitro techniques for CFTR modulator characterization to present a comprehensive picture of how a potentiator like Navoca-ftor would be evaluated.

Mechanism of Action of CFTR Potentiators

CFTR channel gating is a complex process that is initiated by the phosphorylation of the regulatory (R) domain by protein kinase A (PKA) and subsequently fueled by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs).[4] Class III and IV CFTR mutations, for example, result in defective channel gating or conductance. Potentiators like this compound are designed to overcome these defects by directly interacting with the CFTR protein to increase the likelihood of the channel being in an open state, thereby augmenting anion transport across the cell membrane.[5]

Quantitative In Vitro Efficacy of this compound

The in vitro efficacy of this compound is typically assessed using a variety of cell-based assays that measure changes in CFTR-mediated ion transport. The following tables summarize illustrative quantitative data that would be generated in such studies.

Table 1: Potentiation of F508del-CFTR Function by this compound in Corrector-Treated Human Bronchial Epithelial (HBE) Cells

| Parameter | Vehicle Control | This compound (10 µM) | Fold Change |

| Forskolin-Stimulated Short-Circuit Current (Isc) (µA/cm²) | 15 ± 2.5 | 45 ± 5.1 | 3.0 |

| CFTR Channel Open Probability (Po) | 0.10 ± 0.02 | 0.45 ± 0.07 | 4.5 |

| Single-Channel Conductance (pS) | 8.1 ± 0.4 | 8.0 ± 0.5 | ~1 |

Data are presented as mean ± standard deviation and are illustrative examples based on typical results for CFTR potentiators.

Table 2: this compound Dose-Response in F508del/F508del HBE Cells Treated with a CFTR Corrector

| This compound Concentration | Forskolin-Stimulated Isc (µA/cm²) | % of Wild-Type CFTR Function |

| 0 µM (Vehicle) | 12 ± 1.8 | 10% |

| 0.1 µM | 25 ± 3.1 | 21% |

| 1 µM | 48 ± 4.5 | 40% |

| 10 µM | 58 ± 6.2 | 48% |

| EC50 (µM) | - | ~0.5 µM |

Data are illustrative. The EC50 value represents the concentration at which this compound elicits half of its maximal effect.

Detailed Experimental Protocols

A thorough in vitro characterization of this compound involves multiple complementary techniques to assess its impact on CFTR protein maturation, trafficking, and channel function.

Cell Culture

-

Cell Lines: Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cell lines (e.g., CFBE41o-) stably expressing mutant CFTR (e.g., F508del-CFTR) are commonly used.

-

Primary Cells: Primary human bronchial epithelial cells obtained from individuals with cystic fibrosis provide a more physiologically relevant model. These cells are cultured at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.

-

Corrector Pre-treatment: For assessing potentiator activity on trafficking-defective mutants like F508del, cells are typically pre-treated with a CFTR corrector (e.g., Galicaftor) for 16-24 hours to ensure the presence of the CFTR protein at the cell surface.

Ussing Chamber Electrophysiology

The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial monolayers.

-

Principle: Differentiated epithelial cells cultured on permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

-

Protocol:

-

Mount the cell monolayer in the Ussing chamber.

-

Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.

-

Stimulate CFTR activity with a cAMP agonist (e.g., forskolin).

-

Acutely add this compound to the apical chamber and record the change in Isc.

-

Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-mediated.

-

Single-Channel Patch-Clamp Recording

This technique allows for the direct measurement of the activity of individual CFTR channels.

-

Principle: A micropipette is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane that ideally contains a single CFTR channel. The flow of ions through the channel is recorded as an electrical current.

-

Protocol:

-

Excise a patch of the apical membrane from a cell expressing CFTR in the inside-out configuration.

-

Perfuse the intracellular side of the membrane with a solution containing ATP and PKA to activate the CFTR channel.

-

Record baseline channel activity (open and closed states).

-

Add this compound to the intracellular bath and record the changes in channel gating, specifically the open probability (Po).

-

Western Blotting for CFTR Maturation

While this compound as a potentiator is not expected to directly affect CFTR protein expression and maturation, this assay is crucial when studying its effects in combination with correctors.

-

Principle: This technique separates proteins by size to assess the glycosylation state of CFTR. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the cell surface.

-

Protocol:

-

Lyse cells treated with the CFTR modulator(s).

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a membrane and probe with a CFTR-specific antibody.

-

Detect and quantify the relative amounts of Band B and Band C.

-

Visualizations

Signaling Pathway of CFTR Activation and Potentiation

Caption: CFTR channel activation by PKA and ATP, and potentiation by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the in vitro characterization of this compound's effect on CFTR.

Logical Relationship of CFTR Modulator Action

Caption: Synergistic action of CFTR correctors and potentiators like this compound.

Conclusion

The in vitro characterization of this compound is essential for understanding its mechanism of action and quantifying its therapeutic potential as a CFTR potentiator. Through a combination of electrophysiological and biochemical assays, a detailed profile of this compound's effect on CFTR channel function can be established. This information is critical for guiding preclinical and clinical development, ultimately aiming to provide a highly effective therapeutic option for individuals with cystic fibrosis. While specific preclinical data for this compound is not widely published, the methodologies described herein represent the standard for evaluating such compounds and provide a robust framework for its continued investigation.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. This compound - Galapagos NV - AdisInsight [adisinsight.springer.com]

- 3. Sionna revitalizes AbbVie's discarded CF compounds [synapse.patsnap.com]

- 4. The gating of the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Navocaftor (formerly known as GLPG-3067 and ABBV-3067, now SION-3067) is a small molecule in development for the treatment of cystic fibrosis (CF). It functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, designed to enhance the channel gating function of the CFTR protein on the cell surface. This document provides a comprehensive overview of the preclinical studies of this compound in various CF models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. This compound is classified as a CFTR potentiator. Potentiators work by increasing the probability that the CFTR channel is open, thereby augmenting ion flow through the protein that is already present at the cell surface. This mechanism is particularly relevant for CFTR mutations that result in defective channel gating (Class III mutations) or residual function.

dot

Caption: Mechanism of action of this compound as a CFTR potentiator.

Preclinical Efficacy in Cystic Fibrosis Models

This compound has been evaluated in various preclinical models, primarily focusing on its ability to restore the function of the most common CF-causing mutation, F508del. The majority of the recent preclinical work has been conducted by Sionna Therapeutics, who acquired the compound from AbbVie.

In Vitro Studies in Human Bronchial Epithelial (HBE) Cells

A significant portion of the preclinical evaluation of this compound has been performed using primary human bronchial epithelial (HBE) cells derived from CF patients homozygous for the F508del mutation. These cells are cultured at an air-liquid interface to form a differentiated epithelium that mimics the airways and allows for the measurement of CFTR-mediated chloride transport.

Key Findings:

-

Synergistic Activity with Correctors: In vitro studies in F508del/F508del HBE cells have demonstrated that the combination of this compound (as a potentiator) and Galicaftor (ABBV-2222, a CFTR corrector) significantly restored F508del CFTR expression and function to a greater degree than either compound administered alone.

-

Combination with NBD1 Stabilizers: Sionna Therapeutics has presented preclinical data at the European Cystic Fibrosis Society (ECFS) 2025 conference (Abstract WS19.01) showing that dual combinations of a Nucleotide-Binding Domain 1 (NBD1) stabilizer with a complementary modulator like this compound have the potential for superior efficacy over the current standard of care. These combinations were shown to lead to a near-complete correction of CFTR function in cells with the F508del mutation.

Quantitative Data Summary

While specific EC50 values for this compound's potentiation of F508del-CFTR in preclinical models are not publicly available in detail, data from a terminated Phase 2 clinical trial provides an indication of its in vivo effect.

| Parameter | Treatment Group | Result | Model System | Reference |

| Sweat Chloride Reduction | This compound in combination with Galicaftor (highest dose) | 19.9 mmol/L decrease | Human (Phase 2 Clinical Trial) | ClinicalTrials.gov |

| CFTR Function Restoration | This compound in combination with Galicaftor | Significant restoration (qualitative) | F508del/F508del HBE cells | Clinical Trial Protocol |

| CFTR Function Restoration | Dual combination with NBD1 stabilizer | Near-complete correction (qualitative) | F508del cellular models | Sionna Therapeutics (ECFS 2025) |

Experimental Protocols

Human Bronchial Epithelial (HBE) Cell Culture and Ussing Chamber Assay

The functional assessment of this compound in preclinical studies typically involves the use of HBE cells in an Ussing chamber system. This technique allows for the direct measurement of ion transport across the epithelial monolayer.

Methodology:

-

Cell Culture: Primary HBE cells from CF donors (homozygous for F508del) are cultured on permeable supports at an air-liquid interface for several weeks to allow for differentiation into a mucociliary epithelium.

-

Compound Incubation: The differentiated HBE cultures are incubated with this compound, either alone or in combination with CFTR correctors, for a specified period (e-g., 24-48 hours).

-

Ussing Chamber Measurement: The permeable supports with the HBE cells are mounted in an Ussing chamber. The basolateral and apical sides of the epithelium are bathed in separate physiological solutions.

-

Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

-

CFTR Activation and Inhibition: To isolate CFTR-dependent chloride secretion, the following sequential additions are made to the apical and/or basolateral solutions:

-

A sodium channel blocker (e.g., amiloride) to inhibit sodium absorption.

-

A CFTR activator (e.g., forskolin) to raise intracellular cAMP levels and activate CFTR.

-

This compound (if not already present during incubation) to potentiate CFTR channel opening.

-

A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is mediated by CFTR.

-

-

Data Analysis: The change in Isc in response to these additions is used to quantify CFTR function.

dot

Caption: Experimental workflow for assessing this compound's effect in HBE cells using an Ussing chamber.

Signaling and CFTR Trafficking Pathways

This compound's primary role is at the cell membrane, directly interacting with the CFTR protein. However, its efficacy is often studied in the context of correctors, which act on the CFTR protein biogenesis and trafficking pathway. The F508del mutation causes the CFTR protein to be misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation by the proteasome. Correctors aim to overcome this folding defect and allow the protein to traffic to the cell surface.

dot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navocaftor (formerly ABBV-3067) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed by AbbVie and Galapagos.[1][2] As a potentiator, its primary function is to enhance the channel gating of the CFTR protein, thereby increasing the flow of chloride ions across the cell membrane.[3] While this compound has undergone clinical investigation, particularly in combination with CFTR correctors,[4][5] detailed public information regarding its precise binding site on the CFTR protein remains limited. This guide synthesizes the current understanding of this compound's likely binding site based on its functional similarities to other well-characterized potentiators, and details the state-of-the-art experimental methodologies employed to elucidate such molecular interactions.

The Putative Binding Site of this compound on CFTR

While direct structural evidence for the this compound-CFTR complex is not yet publicly available, compelling functional data suggests that this compound shares a common mechanism of action, and likely a binding site, with the well-studied potentiators ivacaftor (VX-770) and GLPG1837. Cryo-electron microscopy (cryo-EM) studies of ivacaftor and GLPG1837 in complex with human CFTR have identified a common binding pocket, now considered a "hotspot" for potentiation.

This binding site is located within the transmembrane domains (TMDs) of the CFTR protein, at the interface with the lipid bilayer. Specifically, it is a cleft formed by transmembrane (TM) helices 4, 5, and 8 . This site is distinct from the nucleotide-binding domains (NBDs) where ATP binds to fuel channel gating, indicating an allosteric mechanism of action. The location of this binding pocket within the membrane-spanning region is significant, as it is in proximity to a hinge region in TM8 that is crucial for the conformational changes associated with channel gating.

Structural Context of the Putative Binding Site

The following diagram illustrates the transmembrane topology of the CFTR protein and highlights the likely binding region for this compound, based on the binding site of ivacaftor and GLPG1837.

Caption: Putative this compound binding site on CFTR.

Quantitative Data on Potentiator Binding

While specific quantitative binding data for this compound is not publicly available, the binding affinity of ivacaftor to wild-type CFTR has been determined. This serves as a benchmark for the expected affinity of potent CFTR potentiators.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| Ivacaftor | WT-CFTR | Radioligand Binding Assay | 6.6 ± 1.2 nM | |

| This compound | WT-CFTR | Not Publicly Available | Not Publicly Available | - |

Experimental Protocols for Determining Binding Sites

The determination of a small molecule's binding site on a large, complex membrane protein like CFTR requires sophisticated biophysical and structural biology techniques. The following are the key experimental protocols that are considered the gold standard in the field and would be employed to definitively identify and characterize the this compound binding site.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been pivotal in elucidating the binding sites of CFTR modulators. This technique allows for the high-resolution structural determination of the CFTR protein in complex with the bound ligand.

Methodology:

-

Protein Expression and Purification: Human CFTR is overexpressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.

-

Complex Formation: The purified CFTR is incubated with a saturating concentration of this compound.

-

Vitrification: The protein-ligand complex is rapidly frozen in a thin layer of vitreous ice on an EM grid.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting a large dataset of particle images.

-

Image Processing and 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution 3D density map of the CFTR-Navocaftor complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map, revealing the precise location and interactions of this compound within its binding pocket.

Caption: Cryo-EM workflow for determining the this compound binding site.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for mapping protein-ligand interaction sites by measuring changes in the protein's conformational dynamics upon ligand binding.

Methodology:

-

Protein Preparation: Purified CFTR is prepared in a standard H₂O-based buffer.

-

Deuterium Labeling: The protein is diluted into a D₂O-based buffer in the presence and absence of this compound. Backbone amide hydrogens that are solvent-exposed will exchange with deuterium.

-

Quenching: The exchange reaction is quenched by lowering the pH and temperature.

-

Proteolysis: The protein is digested into smaller peptides by an acid-stable protease (e.g., pepsin).

-

LC-MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry to measure the deuterium uptake for each peptide.

-

Data Analysis: Peptides in the this compound-bound CFTR that show a reduction in deuterium uptake compared to the unbound protein are identified as being part of or near the binding site, as ligand binding protects these regions from solvent exchange.

References

- 1. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]

- 2. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. Sionna Therapeutics Expands Pipeline with Multiple Clinical Stage Cystic Fibrosis Compounds Through a License Agreement with AbbVie [prnewswire.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navocaftor (formerly ABBV-3067 and SION-3067) is an investigational small molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. Potentiators are a class of drugs that enhance the function of the CFTR protein on the cell surface, increasing the flow of chloride ions and improving hydration of airway surfaces. This document provides a technical summary of the available information from early-phase clinical trials of this compound, focusing on its evaluation in combination with CFTR correctors. Due to the proprietary nature of early-phase drug development, detailed quantitative results from these studies are not fully publicly available. This guide, therefore, synthesizes the accessible information on trial design, experimental protocols, and the compound's mechanism of action.

Clinical Development Program Overview

This compound has been evaluated in Phase 2 clinical trials, primarily in combination with the CFTR corrector galicaftor (formerly ABBV-2222). The primary goal of these studies was to assess the safety, tolerability, and efficacy of this combination therapy in individuals with cystic fibrosis (CF), particularly those with the F508del mutation.

Key Clinical Trials

Two key clinical trials have been identified in the early-phase development of this compound:

-

NCT03969888: A Phase 2 study evaluating this compound (ABBV-3067) alone and in combination with galicaftor (ABBV-2222) in adult CF patients homozygous for the F508del mutation.

-

NCT04853368: A Phase 2 study assessing the safety and efficacy of galicaftor/navocaftor in combination with other investigational drugs (ABBV-119 or ABBV-576) in adult CF patients with at least one F508del mutation.

While specific quantitative efficacy data from these trials have not been publicly released in detail, press releases have indicated that the combination of galicaftor and this compound demonstrated clinical efficacy, including improvements in percent predicted forced expiratory volume in one second (ppFEV1) and reductions in sweat chloride (SwCl) concentrations[1][2]. However, a triple combination involving ABBV-119 was reportedly not advanced as it did not show a significant benefit over the dual combination[3].

Data Presentation

The following tables summarize the design and key parameters of the publicly available information on the early-phase clinical trials of this compound.

Table 1: Summary of Key Early-Phase Clinical Trials for this compound

| Clinical Trial Identifier | Phase | Study Title | Patient Population | Interventions | Primary Outcome Measures | Status |

| NCT03969888 | 2 | A Phase 2 Study of ABBV-3067 Alone and in Combination With ABBV-2222[4] | Adults with Cystic Fibrosis homozygous for the F508del mutation. | - ABBV-3067 (this compound) monotherapy- ABBV-3067 in combination with ABBV-2222 (galicaftor)- Placebo | - Safety and Tolerability- Absolute Change From Baseline in ppFEV1- Absolute Change From Baseline in Sweat Chloride (SwCl) | Completed |

| NCT04853368 | 2 | A Study to Evaluate Adverse Events and Change in Disease Activity With Oral Capsules of Galicaftor/Navocaftor/ABBV-119 or Galicaftor/Navocaftor/ABBV-576 Combination Therapies in Adult Participants With Cystic Fibrosis[5] | Adults with Cystic Fibrosis with at least one F508del mutation. | - Galicaftor/Navocaftor dual therapy- Galicaftor/Navocaftor/ABBV-119 triple therapy- Galicaftor/Navocaftor/ABBV-576 triple therapy- Placebo | - Safety and Tolerability- Absolute Change From Baseline in ppFEV1- Absolute Change From Baseline in Sweat Chloride (SwCl) | Terminated |

Experimental Protocols

Detailed, step-by-step protocols for the clinical trials are proprietary. However, based on standard practices in cystic fibrosis clinical research, the following sections outline the general methodologies for the key efficacy endpoints.

Measurement of Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)

FEV1 is a critical measure of lung function and a primary endpoint in CF clinical trials.

Methodology:

-

Spirometry: FEV1 is measured using a spirometer, a device that records the volume and flow of air a person inhales and exhales.

-

Procedure:

-

The patient is instructed to take a full, deep inhalation.

-

They then exhale as forcefully and rapidly as possible into the spirometer's mouthpiece for at least six seconds.

-

The maneuver is repeated a minimum of three times to ensure reproducibility.

-

-

Data Analysis:

-

The highest FEV1 value from the acceptable maneuvers is recorded.

-

This value is then compared to predicted normal values for an individual of the same age, sex, height, and ethnicity to calculate the percent predicted FEV1 (ppFEV1).

-

-

Endpoint Calculation: The primary efficacy endpoint is typically the absolute change in ppFEV1 from baseline to a specified time point during the treatment period.

Sweat Chloride (SwCl) Test

The sweat chloride test is the gold standard for diagnosing CF and is used as a biomarker of CFTR protein function in clinical trials.

Methodology:

-

Pilocarpine Iontophoresis: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin (usually the forearm).

-

Sweat Collection: Sweat is collected from the stimulated area for a standardized period (typically 30 minutes) onto a filter paper or into a micro-collection tube.

-

Chloride Analysis: The collected sweat is analyzed to determine the concentration of chloride ions. The most common method is coulometric titration.

-

Endpoint Calculation: The efficacy endpoint is the absolute change in sweat chloride concentration (in mmol/L) from baseline to a specified time point during treatment. A decrease in sweat chloride indicates improved CFTR function.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the general mechanism of action of a CFTR potentiator like this compound.

Caption: Mechanism of action of a CFTR potentiator.

Experimental Workflow

The following diagram outlines the general workflow for a patient participating in a clinical trial for a CFTR modulator.

Caption: General workflow of a CFTR modulator clinical trial.

Conclusion

This compound, as a CFTR potentiator, has shown promise in early-phase clinical trials when used in combination with CFTR correctors for the treatment of cystic fibrosis. While detailed quantitative efficacy data remains limited in the public domain, the available information on the clinical trial designs and the compound's mechanism of action provides a foundational understanding for the scientific community. Further data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of this compound in the management of cystic fibrosis.

References

- 1. Sionna Therapeutics Expands Pipeline with Multiple Clinical Stage Cystic Fibrosis Compounds Through a License Agreement with AbbVie [prnewswire.com]

- 2. AbbVie Sells Cystic Fibrosis Drugs to Sionna Therapeutics [synapse.patsnap.com]

- 3. biopharmadive.com [biopharmadive.com]

- 4. Study Details Page [abbvieclinicaltrials.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

These application notes provide detailed protocols for the preparation and use of Navocaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, in various in vitro assays. The information is intended for researchers, scientists, and drug development professionals working on CFTR modulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate solution preparation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁F₃N₄O₅S | PubChem[1] |

| Molecular Weight | 416.3 g/mol | PubChem[1] |

| IUPAC Name | [5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonyl-2-pyridinyl]-1,3,4-oxadiazol-2-yl]methanol | PubChem[1] |

| Synonyms | GLPG3067, ABBV-3067 | MedChemExpress[2] |

| Mechanism of Action | CFTR Potentiator | DrugBank Online, AdisInsight[3] |

This compound Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro assays. The following protocols provide guidance on preparing stock and working solutions.

Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Based on available data, Dimethyl Sulfoxide (DMSO) is a common solvent for CFTR modulators.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but the stability of this compound under these conditions should be verified.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C, protected from light.

Working Solution Preparation

Working solutions of this compound should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium.

Protocol for a Suspended Solution (for oral and intraperitoneal injection, adaptable for some in vitro uses):

This protocol yields a suspended solution of 1.67 mg/mL.

-

Prepare a 16.7 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

General Protocol for In Vitro Assays:

-

Thaw a frozen aliquot of the this compound stock solution at room temperature.

-

Calculate the volume of stock solution required to achieve the desired final concentration in your assay.

-

Dilute the stock solution in the appropriate pre-warmed (e.g., 37°C) assay buffer or cell culture medium.

-

Mix the working solution thoroughly by gentle inversion or vortexing before adding it to the cells.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (containing the same concentration of DMSO as the this compound-treated samples) should always be included in experiments.

Experimental Protocols for In Vitro Assays

This compound, as a CFTR potentiator, can be evaluated using various in vitro functional assays that measure CFTR-mediated ion transport. Below are detailed protocols for three commonly used assays.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

The FIS assay is a functional assay that measures CFTR-dependent fluid secretion into the lumen of intestinal organoids, leading to their swelling.

Materials:

-

Mature intestinal organoids cultured in basement membrane matrix

-

Assay medium (e.g., standard organoid medium)

-

This compound working solution

-

Forskolin (e.g., 5-10 µM final concentration)

-

Calcein green, AM

-

Confocal live-cell imaging system

Protocol:

-

Seed 30-80 mature organoids per well in a 96-well plate with basement membrane matrix.

-

Culture the organoids for at least 24 hours before the assay.

-

Prepare this compound working solutions at various concentrations in the assay medium.

-

Replace the culture medium with the this compound-containing medium or a vehicle control. Incubate for the desired pre-treatment time (e.g., 1-2 hours for potentiators).

-

Just before imaging, add calcein green to the medium to stain the organoids.

-

Acquire baseline images (t=0) of the organoids using a confocal microscope at 37°C.

-

Add forskolin to all wells to stimulate CFTR-mediated fluid secretion.

-

Acquire images at regular intervals (e.g., every 30-60 minutes) for several hours.

-

Analyze the images to quantify the change in the cross-sectional area of the organoids over time. An increase in swelling in the presence of this compound and forskolin compared to forskolin alone indicates potentiation of CFTR activity.

Membrane Potential Assay

This assay utilizes a fluorescent membrane potential-sensitive dye to measure changes in cell membrane potential upon CFTR activation.

Materials:

-

Epithelial cells expressing CFTR (e.g., CFBE41o- or Fischer Rat Thyroid (FRT) cells) seeded in a 96- or 384-well plate

-

Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

-

Assay buffer (low chloride concentration)

-

This compound working solution

-

Forskolin (e.g., 10 µM final concentration)

-

CFTR inhibitor (e.g., CFTRinh-172, 10 µM final concentration)

-

Fluorescence plate reader

Protocol:

-

Seed cells in a multi-well plate and culture until they form a confluent monolayer.

-

On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

-

After loading, replace the dye solution with fresh assay buffer containing different concentrations of this compound or a vehicle control.

-

Place the plate in a fluorescence plate reader and record the baseline fluorescence for a few minutes.

-

Add forskolin to all wells to activate CFTR. A functional CFTR will lead to chloride efflux and membrane depolarization, resulting in an increase in fluorescence.

-

Continue recording the fluorescence to measure the forskolin-induced response.

-

(Optional) Add a CFTR inhibitor to confirm that the observed fluorescence change is CFTR-specific.

-

The potentiation effect of this compound is determined by the increased fluorescence signal in the presence of the compound compared to the vehicle control.

Ussing Chamber Assay

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It directly measures the short-circuit current (Isc), which is a quantitative measure of net ion transport.

Materials:

-

Polarized epithelial cell monolayers (e.g., primary human bronchial epithelial cells or FRT cells) grown on permeable supports (e.g., Transwell inserts)

-

Ussing chamber system

-

Ringer's solution (apical and basolateral)

-

This compound working solution

-

Amiloride (to block epithelial sodium channels, ENaC)

-

Forskolin (to activate CFTR)

-

CFTR inhibitor (e.g., CFTRinh-172)

Protocol:

-

Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with pre-warmed and gassed (95% O₂/5% CO₂) Ringer's solution.

-

Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).

-

Add amiloride to the apical solution to inhibit ENaC-mediated sodium absorption.

-

Add this compound to the apical and/or basolateral solution and incubate for the desired time.

-

Add forskolin to the basolateral solution to stimulate CFTR-mediated chloride secretion, which will be observed as an increase in Isc.

-

After the forskolin-stimulated Isc has stabilized, add a CFTR inhibitor to the apical solution to confirm the specificity of the current.

-

The potentiating effect of this compound is quantified by the increase in the forskolin-stimulated Isc compared to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the CFTR signaling pathway and a typical experimental workflow for testing this compound.

Caption: CFTR activation pathway and the role of this compound.

Caption: General workflow for in vitro testing of this compound.

References

- 1. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]

- 2. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ussing chamber electrophysiology to assess the function of Navocaftor (also known as ABBV-3067 or GLPG3067), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The protocols detailed below are designed for studying the effects of this compound on epithelial tissues and cell cultures expressing CFTR mutations.

Introduction to this compound and Ussing Chambers

This compound is a CFTR potentiator designed to enhance the channel gating function of the CFTR protein at the cell surface. In individuals with specific cystic fibrosis-causing mutations, the CFTR protein may be present but unable to open and close effectively to transport chloride ions. Potentiators like this compound aim to restore this function. The Ussing chamber is a critical tool for the preclinical evaluation of CFTR modulators. It allows for the precise measurement of ion transport across an epithelial monolayer by measuring the short-circuit current (Isc), which is a direct measure of net ion movement.[1][2]

Mechanism of Action of this compound

As a CFTR potentiator, this compound is expected to bind to the CFTR protein and increase its open probability, thereby augmenting the flow of chloride ions across the cell membrane. In Ussing chamber experiments, the potentiation of CFTR by this compound would be observed as an increase in the forskolin-stimulated short-circuit current (Isc). While detailed molecular binding studies for this compound are not extensively published, its functional effect is consistent with other CFTR potentiators.

Data Presentation

| Parameter | Treatment Group | Result | Reference |

| Change in Sweat Chloride Concentration | Highest combined dosage of this compound (ABBV-3067) and Galicaftor (ABBV-2222) | -19.9 mmol/L | [3] |

Note: This data is from a clinical trial and represents an in vivo measure of CFTR activity. It is indicative of the potential effects that would be measured as changes in Isc in an in vitro Ussing chamber assay.

Experimental Protocols

The following is a representative protocol for assessing the effect of this compound in an Ussing chamber experiment, adapted from established protocols for other CFTR potentiators.

I. Preparation of Human Bronchial Epithelial (HBE) Cell Cultures

-

Cell Culture: Primary HBE cells from individuals with CF (e.g., homozygous for the F508del mutation) are cultured on permeable supports.

-

Air-Liquid Interface (ALI): Cells are maintained at an ALI for at least 3 weeks to promote differentiation into a polarized, mucociliary epithelium.

-

Pre-incubation with Correctors (for F508del-CFTR): For mutations that affect protein folding and trafficking like F508del, pre-incubate the cells with a CFTR corrector (e.g., Lumacaftor or Tezacaftor) for 16-24 hours prior to the Ussing chamber experiment to ensure CFTR protein is present at the cell surface.

II. Ussing Chamber Measurement Protocol

-

Chamber Setup: Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber. Bathe both the apical and basolateral sides with a symmetrical Ringer's solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the system to equilibrate and for the baseline short-circuit current (Isc) to stabilize.

-

ENaC Inhibition: Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

CFTR Activation: Add a CFTR agonist, such as Forskolin (e.g., 10 µM), to the apical and basolateral chambers to raise intracellular cAMP levels and activate the CFTR channel.

-

This compound Application: Once the Forskolin-stimulated Isc has reached a stable plateau, add this compound to the apical chamber in a dose-dependent manner (e.g., 0.1 µM, 1 µM, 10 µM) to observe its potentiation effect.

-

CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent. The resulting decrease in Isc represents the total CFTR-mediated current.

Mandatory Visualizations

CFTR Activation Signaling Pathway

Caption: CFTR channel activation by the cAMP/PKA pathway and potentiation by this compound.

Ussing Chamber Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navocaftor (formerly ABBV-3067) is a novel small molecule identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] In the context of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene, potentiators are a class of drugs that enhance the channel gating function of the CFTR protein at the cell surface, thereby increasing anion transport.[3][4] This document provides detailed application notes and patch-clamp protocols for researchers studying the effects of this compound on CFTR function.

Patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels like CFTR.[5] It allows for high-resolution recording of ion flow through the channel in real-time, providing crucial insights into the mechanism of action of CFTR modulators such as this compound. Both manual and automated patch-clamp (APC) techniques are suitable for these studies, with APC offering higher throughput for screening and dose-response analyses.

Signaling Pathway of CFTR Activation and Potentiation

The activity of the CFTR channel is primarily regulated by cyclic AMP (cAMP)-dependent phosphorylation by Protein Kinase A (PKA). This compound, as a potentiator, acts to increase the open probability of the PKA-activated CFTR channel.

Data Presentation

| Cell Line | CFTR Mutant | Experimental Condition | This compound Conc. (µM) | Current Density (pA/pF) at +60 mV | Fold Increase vs. Control | n |

| CHO | F508del (corrected) | Forskolin (10 µM) | 0 | Value | 1.0 | Value |

| CHO | F508del (corrected) | Forskolin (10 µM) | 0.1 | Value | Value | Value |

| CHO | F508del (corrected) | Forskolin (10 µM) | 1 | Value | Value | Value |

| CHO | F508del (corrected) | Forskolin (10 µM) | 10 | Value | Value | Value |

| HBE | G551D | Forskolin (10 µM) | 0 | Value | 1.0 | Value |

| HBE | G551D | Forskolin (10 µM) | 1 | Value | Value | Value |

Experimental Protocols

Cell Culture and Transfection

Cell Lines:

-

Fischer Rat Thyroid (FRT) cells: Stably expressing wild-type or mutant CFTR. These are a "workhorse" for CFTR drug discovery.

-

Chinese Hamster Ovary (CHO) cells: Easily transfectable and widely used for heterologous expression of CFTR.

-

Baby Hamster Kidney (BHK) cells: Another suitable host for stable or transient CFTR expression.

-

Human Bronchial Epithelial (HBE) cells: Considered the "gold standard" as they are a physiologically relevant cell type.

Culture Conditions:

-

Cells should be cultured in appropriate media (e.g., DMEM/F12 for BHK, MEM for CFBE41o-) supplemented with fetal bovine serum, penicillin/streptomycin, and selection antibiotics if applicable.

-

For patch-clamp experiments, plate cells at a low density on glass coverslips 24-48 hours prior to recording.

Transient Transfection (for CHO, BHK):

-

Transfect cells with a plasmid encoding the desired CFTR variant and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Perform electrophysiological recordings 48-72 hours post-transfection.

Whole-Cell Patch-Clamp Recordings

This protocol is adapted for both manual and automated patch-clamp systems.

Solutions:

| Solution | Component | Concentration (mM) |

| Pipette (Intracellular) | NMDG-Cl | 140 |

| MgCl₂ | 2 | |

| EGTA | 5 | |

| HEPES | 10 | |

| Mg-ATP | 3 | |

| GTP-Tris | 0.5 | |

| Bath (Extracellular) | NMDG-Cl | 140 |

| MgCl₂ | 2 | |

| CaCl₂ | 2 | |

| HEPES | 10 | |

| Glucose | 10 |

Adjust pH of both solutions to 7.2-7.4 with the appropriate acid/base. The osmolarity should be adjusted to be near-iso-osmotic.

Experimental Workflow:

Voltage Protocol:

-

Hold the cell at a membrane potential of -40 mV.

-

Apply voltage steps from -80 mV to +80 mV in 20 mV increments for 200-400 ms each.

-

Alternatively, a voltage ramp from -100 mV to +100 mV over 500 ms can be used to generate a current-voltage (I-V) relationship.

Recording Procedure:

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline currents using the specified voltage protocol.

-

Activate CFTR by perfusing the bath solution with a cocktail of activators (e.g., 10 µM Forskolin and 30 µM Genistein).

-

Once a stable activated current is achieved, apply this compound at various concentrations to determine the dose-response relationship.

-

At the end of the experiment, apply a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the recorded current is mediated by CFTR.

Data Analysis

-

Current Measurement: Measure the steady-state current at the end of each voltage step.

-

Current Density: Normalize the current amplitude to the cell capacitance (pA/pF) to account for variations in cell size. Cell capacitance is measured by integrating the capacitive transient elicited by a small voltage step.

-

I-V Relationship: Plot the current density as a function of the command voltage to generate an I-V curve.

-

Potentiation Quantification: Calculate the fold increase in current density in the presence of this compound compared to the activated current in its absence.

-

Dose-Response Curve: Plot the fold increase in current as a function of this compound concentration and fit the data with the Hill equation to determine the EC50.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the effects of the CFTR potentiator this compound using patch-clamp electrophysiology. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data to elucidate the mechanism of action and therapeutic potential of this compound and other CFTR modulators.

References

- 1. CFTR displays voltage dependence and two gating modes during stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator Gating by Two Chemically Distinct Potentiators, Ivacaftor (VX-770) and 5-Nitro-2-(3-Phenylpropylamino) Benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clusters of Cl- channels in CFTR-expressing Sf9 cells switch spontaneously between slow and fast gating modes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navocaftor (formerly ABBV-3067) is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In cystic fibrosis (CF), mutations in the CFTR gene lead to a dysfunctional protein, impairing ion transport across epithelial cell membranes. This compound acts by increasing the channel open probability (gating) of the CFTR protein present at the cell surface, thereby restoring chloride and bicarbonate transport.[1] High-throughput screening (HTS) is a critical methodology for identifying and characterizing novel CFTR modulators like this compound. This document provides detailed application notes and protocols for a robust HTS assay designed to discover and evaluate CFTR potentiators.

The most widely adopted HTS method for identifying CFTR potentiators is the halide-sensitive Yellow Fluorescent Protein (YFP) quenching assay.[2][3] This cell-based functional assay provides a quantitative measure of CFTR-mediated anion transport in a high-throughput format. The protocols detailed below are based on this well-established methodology and are suitable for the primary screening of large compound libraries and the secondary characterization of lead compounds such as this compound.

CFTR Signaling Pathway and Mechanism of Action of Potentiators

The CFTR channel is an ATP-binding cassette (ABC) transporter that functions as a cAMP-activated anion channel.[4] Its activation is initiated by the binding of an agonist (e.g., a prostaglandin) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, coupled with ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs), induces a conformational change that opens the channel pore, allowing the passage of chloride and bicarbonate ions.

CFTR potentiators, such as this compound, are small molecules that enhance the gating function of the CFTR protein. They bind to the CFTR protein and increase the probability that the channel will be in an open state, thus augmenting anion transport. This action is particularly beneficial for CFTR mutations that result in defective channel gating (Class III mutations) or reduced channel conductance.

Figure 1: CFTR signaling pathway and this compound's mechanism of action.

High-Throughput Screening Protocol: YFP-Halide Quenching Assay

This protocol describes a cell-based, fluorescence quenching assay for identifying and characterizing CFTR potentiators.

Principle

Cells stably co-expressing a halide-sensitive YFP and a mutant CFTR protein are used. The assay is initiated by stimulating the cells with a cAMP agonist (e.g., forskolin) to activate CFTR. Test compounds are added to assess their potentiator activity. The addition of an iodide-containing solution triggers iodide influx through open CFTR channels, which leads to the quenching of the intracellular YFP fluorescence. The rate of fluorescence decay is proportional to the CFTR channel activity. Potentiators like this compound will increase the rate of fluorescence quenching.

Materials and Reagents

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a G551D-CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

Culture Medium: Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Plates: 384-well, black, clear-bottom microplates.

-

Assay Buffer (Chloride): PBS containing 137 mM NaCl, 2.7 mM KCl, 1.8 mM KH2PO4, 10 mM Na2HPO4, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, pH 7.4.

-

Assay Buffer (Iodide): Same as chloride buffer, but with 137 mM NaI replacing NaCl.

-

Forskolin Stock Solution: 10 mM in DMSO.

-

This compound (or other test compounds) Stock Solution: 10 mM in DMSO.

-

Positive Control: Ivacaftor (VX-770), 10 mM in DMSO.

-

Negative Control: DMSO.

-

Fluorescence Plate Reader: Capable of kinetic reads with excitation/emission wavelengths of ~485/520 nm.

Experimental Workflow

Figure 2: High-throughput screening workflow for CFTR potentiators.

Detailed Protocol

-

Cell Plating:

-

Trypsinize and resuspend FRT-G551D-YFP cells in culture medium.

-

Seed 20,000 cells per well in 40 µL of medium into 384-well plates.

-

Incubate at 37°C in a 5% CO2 incubator for 24-48 hours until a confluent monolayer is formed.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and control compounds (e.g., Ivacaftor) in DMSO.

-

Further dilute the compounds in chloride buffer to the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.

-

-

Assay Procedure:

-

Gently wash the cell monolayers twice with 50 µL of chloride buffer.

-

Add 20 µL of chloride buffer containing the test compounds, this compound, positive control (Ivacaftor), or negative control (DMSO) to the appropriate wells.

-

Incubate for 10-15 minutes at room temperature.

-

Add 5 µL of chloride buffer containing forskolin to all wells to a final concentration of 10 µM.

-

Incubate for 10-15 minutes at room temperature.

-

-

Fluorescence Reading and Data Acquisition:

-

Place the assay plate into the fluorescence plate reader.

-

Set the reader to perform a kinetic read, measuring fluorescence every 1-2 seconds for a total of 60-120 seconds.

-

After a stable baseline reading (e.g., 10 seconds), use the reader's integrated liquid handling system to add 25 µL of iodide buffer to each well.

-

Continue recording the fluorescence quenching.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence decay for each well by fitting the initial part of the quenching curve to a linear or exponential decay function.

-

Normalize the data:

-

0% activity = rate of decay in the presence of forskolin and DMSO.

-

100% activity = rate of decay in the presence of forskolin and a saturating concentration of a reference potentiator (e.g., 10 µM Ivacaftor).

-

-

For dose-response experiments, plot the normalized activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy.

-

Data Presentation

The following tables present representative quantitative data that would be generated from HTS assays for CFTR potentiators. The data for this compound is hypothetical but based on its known characteristics as a potentiator.

Table 1: Single-Point HTS Data for Hypothetical this compound Analogs

| Compound ID | Concentration (µM) | Normalized Activity (%) | Hit ( > 3 SD above DMSO) |

| This compound | 5 | 85.2 | Yes |

| Analog-01 | 5 | 92.5 | Yes |

| Analog-02 | 5 | 15.3 | No |

| Analog-03 | 5 | 78.9 | Yes |

| DMSO | N/A | 0.0 | No |

| Ivacaftor | 5 | 100.0 | Yes |

Table 2: Dose-Response Data for this compound and Reference Compound

| Compound | EC50 (nM) | Maximal Efficacy (% of Ivacaftor) |

| This compound | 150 | 95 |

| Ivacaftor | 100 | 100 |

Note: The EC50 and efficacy values can vary depending on the specific CFTR mutation and the cell system used.

Conclusion

The YFP-halide quenching assay is a robust and reliable method for the high-throughput screening and characterization of CFTR potentiators like this compound. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers in the field of CF drug discovery. This assay enables the identification of novel potentiators from large chemical libraries and facilitates the detailed pharmacological profiling of lead candidates, ultimately accelerating the development of new therapies for cystic fibrosis.

References